N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine
Description
N-(1,3-Benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine is a Schiff base derivative featuring a benzodioxole moiety linked via a methyl group to an imine bond (C=N), which is further substituted with a 4-bromo-3-thienyl group. The (E)-configuration of the imine bond is critical for structural stability and intermolecular interactions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-bromothiophen-3-yl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2S/c14-11-7-18-6-10(11)5-15-4-9-1-2-12-13(3-9)17-8-16-12/h1-3,5-7H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMUNXHEHOQUCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN=CC3=CSC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-bromo-3-thiophenemethylamine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, often with the aid of a catalyst like acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Hydrogenation of the Imine Group
The imine (C=N) bond in this compound undergoes catalytic hydrogenation to yield a secondary amine. Transition-metal catalysts, such as Rh(I) or Ru(II) complexes paired with chiral ligands (e.g., MeO-BIPHEP), facilitate enantioselective hydrogenation under mild conditions (H₂, 1–5 atm, 25–60°C) . For example:
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Reaction :
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Key Conditions :
Suzuki–Miyaura Cross-Coupling via the Bromothienyl Group
The bromine atom at the 4-position of the thienyl group participates in palladium-catalyzed cross-coupling reactions. This enables the synthesis of biaryl or heteroaryl derivatives:
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Reaction :
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Key Conditions :
Acid/Base-Mediated Hydrolysis of the Imine
The imine hydrolyzes under acidic or basic conditions to regenerate the primary amine and a ketone:
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Reaction :
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Key Conditions :
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Acidic: HCl (1M, reflux, 6–12 h).
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Basic: NaOH (2M, 60°C, 4–8 h).
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Cyclization via Intramolecular Nucleophilic Attack
The benzodioxole’s oxygen atoms or the thienyl sulfur may act as nucleophiles, enabling cyclization. For example, under Brønsted acid catalysis, intramolecular hydroamination forms fused heterocycles:
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Reaction :
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Key Conditions :
Nucleophilic Aromatic Substitution (SNAr) at the Bromothienyl Group
The electron-deficient thienyl bromide undergoes SNAr with amines or alkoxides:
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine. For instance, derivatives with similar structural motifs have shown promising results against various bacterial strains and fungi. The mechanism often involves disrupting cellular processes or inhibiting essential enzymes in pathogens .
Anticancer Potential
The anticancer activity of this compound has been explored in vitro against different cancer cell lines. For example, derivatives containing benzodioxole structures have demonstrated cytotoxic effects against human breast adenocarcinoma cell lines (MCF7) and other cancer types through mechanisms such as apoptosis induction and cell cycle arrest . Molecular docking studies suggest that these compounds may interact effectively with specific cancer-related targets.
Enzyme Inhibition
Research has also focused on the enzyme inhibitory potential of this compound, particularly against enzymes like acetylcholinesterase and α-glucosidase. Such activities are crucial for developing treatments for conditions like Alzheimer's disease and type 2 diabetes mellitus . The structure-activity relationship (SAR) studies indicate that modifications in the molecular structure can enhance inhibitory efficacy.
Case Study 1: Antimicrobial Screening
A study conducted on a series of benzodioxole derivatives showed that certain modifications led to increased antimicrobial activity against Gram-positive and Gram-negative bacteria. The most effective compounds were identified through a combination of in vitro testing and molecular modeling techniques, highlighting the importance of structural modifications in enhancing efficacy .
Case Study 2: Anticancer Efficacy
In another investigation, derivatives were tested against various cancer cell lines. The results indicated that specific substitutions on the benzodioxole ring significantly increased cytotoxicity. This study utilized both SRB assays and flow cytometry to assess cell viability and apoptosis rates, providing robust data on the anticancer potential of these compounds .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
(a) N-(1,3-Benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)amine ()
- Key Differences : Replaces the thienylmethylidene group with a 4-fluorophenylamine.
- Impact : The absence of the imine bond reduces conjugation and rigidity. The fluorine atom enhances electronegativity but lacks the steric and electronic effects of bromine. This compound likely exhibits higher solubility in polar solvents compared to the target Schiff base .
(b) N-(4-Bromophenyl)-N-[(E/Z)-1-(1-methyl-4-nitro-1H-imidazol-5-yl)methylidene]amine ()
- Key Differences : Substitutes the benzodioxole with a nitroimidazole ring and retains a bromophenyl group.
- The imidazole ring may engage in hydrogen bonding, contrasting with the thiophene’s sulfur-mediated interactions .
(c) (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ()
- Key Differences : Replaces thiophene with a thiadiazole ring and substitutes bromine with chlorine.
- Impact : Thiadiazole’s aromaticity and nitrogen atoms enhance π-stacking and hydrogen-bonding capabilities. Chlorine’s smaller size compared to bromine reduces steric hindrance but weakens halogen bonding .
Physicochemical Properties
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxole moiety and a thienyl group. Its molecular formula is , and it possesses unique chemical properties that contribute to its biological activity.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities, which can be summarized as follows:
- Antimicrobial Activity : Studies have shown that derivatives of benzodioxole compounds possess significant antimicrobial properties. The structural features of the compound may enhance its interaction with microbial targets, leading to effective inhibition of growth .
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways related to cancer progression .
- Neuropharmacological Effects : Some derivatives have been noted for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders. This includes modulation of serotonin and dopamine pathways, which are critical in mood regulation .
Case Studies
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Anticancer Activity :
- A study evaluated the anticancer effects of related benzodioxole compounds on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent cytotoxicity at low concentrations .
- Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models, where significant reductions in tumor size were observed after treatment with the compound compared to controls .
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Antimicrobial Efficacy :
- In vitro assays revealed that the compound exhibited strong antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .
- A broader screening against fungal pathogens also indicated promising antifungal activity, highlighting its potential as an alternative therapeutic agent .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular metabolism or signaling pathways, contributing to its anticancer and antimicrobial effects.
- Receptor Modulation : Interaction with neurotransmitter receptors has been suggested, impacting neuronal signaling and potentially offering therapeutic benefits for psychiatric disorders.
Data Summary
Q & A
Q. What synthetic methodologies are commonly employed to prepare this Schiff base compound, and how can reaction conditions influence the E/Z isomer ratio?
The compound is synthesized via condensation of an amine (e.g., N-(1,3-benzodioxol-5-ylmethyl)amine) with a carbonyl-containing moiety (e.g., 4-bromo-3-thienyl aldehyde). Critical parameters include:
- Solvent polarity : Polar solvents like methanol stabilize imine formation .
- Catalysts : Acidic or basic conditions can accelerate condensation; catalytic hydrogenation may reduce byproducts .
- Temperature : Lower temperatures favor kinetic control (E isomer), while higher temperatures may equilibrate to thermodynamically stable forms .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- ¹H NMR : Distinct signals for imine proton (δ ~8.5–9.5 ppm) and coupling constants (J) differentiate E/Z isomers. Aromatic protons from benzodioxole and thienyl groups appear in δ 6.5–7.5 ppm .
- MS : Molecular ion peaks ([M+H]⁺) validate molecular weight. Fragmentation patterns confirm substituents (e.g., bromine isotopic signatures) .
- IR : Stretching frequencies for C=N (~1600–1650 cm⁻¹) and C-O (benzodioxole, ~1250 cm⁻¹) .
Q. What are the key structural features of this compound, and how do they influence its stability?
- Benzodioxole moiety : Enhances planarity and π-π stacking potential.
- Bromothienyl group : Electron-withdrawing Br increases electrophilicity, affecting reactivity in further substitutions .
- Imine linkage : Susceptible to hydrolysis under acidic/alkaline conditions; stability improved by steric hindrance .
Advanced Research Questions
Q. What crystallographic strategies resolve molecular conformation and intermolecular interactions in this compound?
Single-crystal X-ray diffraction reveals:
- Dihedral angles : Between benzodioxole and thienyl rings (e.g., ~43° in analogous structures), impacting conjugation .
- Hydrogen bonding : Short contacts (e.g., O⋯Br, ~3.17 Å) stabilize crystal packing .
- Torsional angles : C-N-C-C torsion (~179°) confirms E-configuration .
Q. How do electronic effects of substituents (e.g., Br on thienyl) modulate the compound’s reactivity in cross-coupling reactions?
- Bromine : Acts as a directing group in Suzuki-Miyaura couplings. Electronic effects lower LUMO energy, facilitating oxidative addition with Pd catalysts .
- Thienyl vs. phenyl : Thienyl’s sulfur atom enhances metal coordination, altering regioselectivity .
Q. How can contradictions in experimental data (e.g., melting point variability) be systematically addressed?
- Purity assessment : Use HPLC or TLC to detect byproducts; recrystallization in ethanol/water improves purity .
- Isomer separation : Column chromatography (silica gel, hexane/ethyl acetate) resolves E/Z isomers .
- Thermal analysis : DSC identifies polymorphic transitions or decomposition points .
Methodological Challenges and Solutions
Q. What computational methods predict the compound’s electronic properties and potential bioactivity?
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to estimate HOMO-LUMO gaps and electrostatic potentials .
- Molecular docking : Screen against targets (e.g., enzymes) using AutoDock Vina; validate with in vitro assays .
Q. How does solvent choice impact the compound’s stability in catalytic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
